molecular formula C8H10F2N2 B2957243 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine CAS No. 1211515-06-8

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine

Cat. No. B2957243
CAS RN: 1211515-06-8
M. Wt: 172.179
InChI Key: DHIYTTXUKXNXQT-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is a chemical compound with the CAS Number: 1211515-06-8 . It has a molecular weight of 172.18 . The IUPAC name for this compound is 2-[5-(difluoromethyl)-2-pyridinyl]ethanamine . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is 1S/C8H10F2N2/c9-8(10)6-1-2-7(3-4-11)12-5-6/h1-2,5,8H,3-4,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally or found in a comprehensive chemical database.

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-[5-(difluoromethyl)pyridin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2/c9-8(10)6-1-2-7(3-4-11)12-5-6/h1-2,5,8H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIYTTXUKXNXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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